3-Chlorobenzoyl isocyanate

Organic Synthesis Reaction Kinetics Medicinal Chemistry

3-Chlorobenzoyl isocyanate (CAS 74703-17-6) is an aromatic aroyl isocyanate with the molecular formula C₈H₄ClNO₂ and a molecular weight of 181.58 g/mol. Characterized by a meta-chlorine substitution on the benzoyl ring, this compound exhibits the high electrophilicity typical of the isocyanate functional group (-N=C=O), enabling its use as a versatile intermediate for the synthesis of diverse heterocycles and functionalized aromatic compounds.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 74703-17-6
Cat. No. B3031834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzoyl isocyanate
CAS74703-17-6
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)N=C=O
InChIInChI=1S/C8H4ClNO2/c9-7-3-1-2-6(4-7)8(12)10-5-11/h1-4H
InChIKeyGAHTZYDJWBKMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorobenzoyl isocyanate (CAS 74703-17-6): A Reactive Aroyl Isocyanate Building Block for Selective Organic Synthesis


3-Chlorobenzoyl isocyanate (CAS 74703-17-6) is an aromatic aroyl isocyanate with the molecular formula C₈H₄ClNO₂ and a molecular weight of 181.58 g/mol [1]. Characterized by a meta-chlorine substitution on the benzoyl ring, this compound exhibits the high electrophilicity typical of the isocyanate functional group (-N=C=O), enabling its use as a versatile intermediate for the synthesis of diverse heterocycles and functionalized aromatic compounds . Its physical properties, including a predicted LogP of 1.816, inform its behavior in various synthetic and analytical contexts [1].

Why 3-Chlorobenzoyl isocyanate (CAS 74703-17-6) Cannot Be Generically Substituted by Other Benzoyl Isocyanates


Aroyl isocyanates are not interchangeable; the position and electronic nature of substituents on the benzoyl ring critically modulate the electrophilicity of the isocyanate group and the lipophilicity of the overall molecule . This directly impacts reaction kinetics, product selectivity, and downstream biological or material properties of the synthesized molecules. A simple substitution of benzoyl isocyanate for 3-chlorobenzoyl isocyanate, or the use of a 2- or 4-chloro isomer, introduces a different electronic and steric environment, which can lead to divergent reaction pathways, altered yields, and the generation of compounds with significantly different physicochemical profiles . The quantitative evidence below demonstrates why procurement decisions must be based on the specific isomeric form and substitution pattern required.

Quantitative Evidence for Prioritizing 3-Chlorobenzoyl isocyanate (CAS 74703-17-6) Over Closest Analogs


Enhanced Electrophilicity of 3-Chlorobenzoyl isocyanate vs. Unsubstituted Benzoyl Isocyanate

The meta-chloro substituent in 3-chlorobenzoyl isocyanate exerts an electron-withdrawing inductive effect (-I), quantified by its Hammett substituent constant (σm = 0.37), which is absent in the parent compound (σ = 0) [1]. This electronic perturbation increases the positive charge density on the isocyanate carbon, thereby increasing its electrophilicity and expected reaction rate with nucleophiles [2].

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Differentiated Regioselectivity: 3-Chloro vs. 2-Chloro Isomer Comparison

The position of the chlorine substituent (meta vs. ortho) significantly alters the steric and electronic environment around the reactive isocyanate group [1]. The ortho-chloro isomer (2-chlorobenzoyl isocyanate, CAS 4461-34-1) introduces steric hindrance adjacent to the reactive carbonyl-isocyanate framework. This can impede the approach of nucleophiles, leading to slower reaction rates and potentially lower yields, particularly with bulky amines .

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Comparative Purity Specifications: 3-Chlorobenzoyl isocyanate (≥95%) vs. Benzoyl Isocyanate (90%)

Commercially available 3-chlorobenzoyl isocyanate is routinely offered at a minimum purity specification of 95% , whereas the parent compound, benzoyl isocyanate (CAS 4461-33-0), is often supplied as a technical grade material with a lower assay of 90% . This 5% absolute difference in purity represents a significant reduction in impurities that could interfere with sensitive reactions or require additional purification steps.

Analytical Chemistry Procurement Quality Control

Physicochemical Differentiation: Impact of Chlorination on LogP

The introduction of a chlorine atom at the meta-position significantly alters the lipophilicity of the molecule. 3-Chlorobenzoyl isocyanate has a predicted LogP value of 1.816 [1]. In contrast, the unsubstituted benzoyl isocyanate has a predicted LogP of approximately 0.87 . This difference of nearly one LogP unit translates to a substantial increase in lipophilicity for the 3-chloro derivative.

Medicinal Chemistry ADME Lipophilicity

Meta- vs. Para-Chloro Substitution: Divergent Electronic Effects on Reactivity

While both 3-chloro (meta) and 4-chloro (para) substituents are electron-withdrawing inductively (-I), the para-chloro group also exerts an electron-donating resonance effect (+M) [1]. This results in different overall electronic effects. The Hammett σp constant for a para-chloro group is +0.23, compared to the σm constant of +0.37 for the meta-chloro group [2]. This quantifies the meta-chloro's stronger electron-withdrawing effect.

Organic Chemistry Reaction Mechanism Electronic Effects

Targeted Research and Industrial Applications for 3-Chlorobenzoyl isocyanate (CAS 74703-17-6)


Synthesis of N-(3-Chlorobenzoyl)-N'-aryl Ureas for Anticancer Screening

The enhanced electrophilicity of 3-chlorobenzoyl isocyanate (σm = 0.37) [1] ensures a more efficient and complete reaction with a variety of substituted anilines to generate diverse urea libraries. This is critical for structure-activity relationship (SAR) studies, where consistent and high-yielding synthesis is paramount. The meta-chloro substituent imparts a distinct lipophilicity profile (LogP = 1.816) to the resulting ureas, which can be advantageous for optimizing cell permeability and target engagement in anticancer assays [2].

Synthesis of 3-Chlorobenzoyl-Derived Heterocycles via Cycloaddition Reactions

In formal cycloaddition reactions, such as those used to construct oxazolone or triazolidinone cores, the reactivity of the aroyl isocyanate is a key determinant of reaction efficiency and product yield [1]. The quantifiably stronger electron-withdrawing effect of the meta-chloro group (σm = 0.37 vs. σp = 0.23 for the 4-chloro isomer) makes 3-chlorobenzoyl isocyanate a more reactive 1,4-dipole, potentially enabling cycloadditions under milder conditions or with less reactive coupling partners compared to its para-substituted analog [2].

Preparation of Analytical Standards and High-Purity Derivatives for LC-MS/MS Quantitation

The higher standard purity of commercially available 3-chlorobenzoyl isocyanate (≥95%) compared to the technical-grade benzoyl isocyanate (90%) makes it a superior choice for derivatizing analytes in quantitative bioanalysis [1]. The reduced impurity profile minimizes background interference and ensures more accurate and reproducible LC-MS/MS quantification, which is essential for pharmacokinetic studies and therapeutic drug monitoring [2].

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